Diethylfluorosilane

Description

Properties

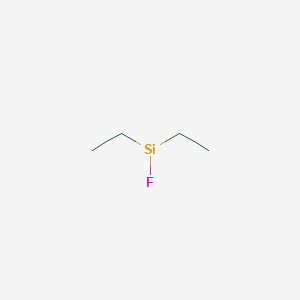

Molecular Formula |

C4H10FSi |

|---|---|

Molecular Weight |

105.21 g/mol |

InChI |

InChI=1S/C4H10FSi/c1-3-6(5)4-2/h3-4H2,1-2H3 |

InChI Key |

NHKNTPNJXCHBCX-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrodefluorination Using Bismuth Complexes

Mechanism of Bismuth-Mediated Synthesis

The most modern and efficient method for generating diethylfluorosilane involves a bismuth-catalyzed hydrodefluorination (HDF) reaction. This process leverages a Bi(I)/Bi(III) redox cycle, as demonstrated by Lichtenberg, Okuda, and colleagues. The reaction proceeds via three key steps:

- Oxidative Addition (OA): A Bi(I) catalyst (e.g., complex 43 ) activates a C(sp2)–F bond in polyfluoroarenes, forming a fluoroarylbismuthine intermediate (45 ).

- Ligand Metathesis (LM): The intermediate reacts with diethylsilane (57 ), transferring a hydride to silicon and yielding hydridoarylbismuthine (47 ) and this compound (58 ).

- Reductive Elimination (RE): The hydridoarylbismuthine eliminates a C–H bond, regenerating the Bi(I) catalyst and releasing the HDF product.

This method achieves quantitative yields under mild conditions (ambient temperature to 60°C) and tolerates diverse substrates, including pentafluoropyridine and electron-deficient polyfluoroarenes.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Pentafluoropyridine | 43 | 25 | >99 | H2 |

| C6F5H | 44 | 60 | 85 | SiF4 (trace) |

Role of Diethylsilane as a Hydride Source

Diethylsilane (57 ) serves as a stoichiometric hydride donor in this cycle. Remarkably, only 2 equivalents of 57 are required to fully reduce polyfluoroarenes, with this compound (58 ) as the sole silicon-containing byproduct. The reaction’s efficiency stems from the labile Bi–F bond in intermediate 45 , which facilitates rapid ligand exchange without side reactions.

Alternative Synthetic Routes

Physicochemical Properties

Limited data exist for this compound, but its properties can be inferred from related compounds:

Table 2: Inferred Physicochemical Properties

Challenges and Optimization Strategies

Catalyst Design

Bismuth catalysts like 43 and 44 exhibit superior performance due to their tunable ligands, which stabilize reactive intermediates. Future research could explore ligand modifications to enhance activity toward electron-rich substrates.

Chemical Reactions Analysis

Types of Reactions

Diethylfluorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.

Oxidation and Reduction Reactions: Under specific conditions, this compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation reactions may produce silicon oxides .

Scientific Research Applications

Diethylfluorosilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethylfluorosilane involves its interaction with various molecular targets. The silicon-fluorine bond in this compound is highly reactive, making it a useful reagent in chemical transformations. The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Additionally, the ethyl groups attached to the silicon atom can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Research Findings and Computational Insights

- Electronic Structure: Density functional theory (DFT) studies on related silanes (e.g., perfluorinated trialkoxysilanols) highlight the role of fluorine in stabilizing transition states via electron-withdrawing effects . For this compound, computational models predict a partial positive charge on silicon, enhancing electrophilic reactivity .

- Catalytic Behavior: Fluorosilanes participate in cross-coupling reactions, as demonstrated by their use in organometallic catalysis. For example, aluminum triethyl complexes (used in diethyldifluorosilane synthesis) activate silicon-fluorine bonds for nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.